N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide
Description
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a synthetic small molecule featuring a four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 4-cyanobenzyl substituent. The 4-cyanobenzyl moiety contributes electron-withdrawing properties, which may improve metabolic stability and binding affinity in pharmaceutical contexts . This compound is structurally related to intermediates in peptidomimetic drug development, where azetidines are valued for their bioisosteric properties .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-8-14(20)15(21)19-11-13-6-4-12(10-18)5-7-13/h4-7,14H,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRHYUFGRVBYDA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)NCC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)NCC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123607 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908259-42-7 | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908259-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(4-cyanophenyl)methyl]amino]carbonyl]-1-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Metathesis (RCM)
Cyclization of Protected Serine Derivatives
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Substrate : N-Boc-L-serine methyl ester.
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Reagents : 2,2-Dimethoxypropane (DMP), p-toluenesulfonic acid (PTSA).
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Conditions : Reflux in benzene, 3 h.
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Yield : 62% (oxazolidine intermediate), followed by hydrolysis to azetidine.
Boc Protection of the Azetidine Nitrogen
The Boc group is introduced to prevent undesired side reactions during subsequent steps:
Standard Boc Protection Protocol
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Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).
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Conditions : CH₂Cl₂, 0°C to room temperature, 12 h.
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Key Consideration : Excess Boc₂O (1.2 eq) ensures complete protection.
Amide Coupling with 4-Cyanobenzylamine
The Boc-protected azetidine-2-carboxylic acid is coupled to 4-cyanobenzylamine via activation of the carboxylate:
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
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Reagents : Isobutyl chloroformate, N-methylmorpholine.
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Conditions : THF, −15°C, 2 h.
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Advantage : Reduced racemization risk.
One-Pot Sequential Protection and Coupling
Recent advances favor telescoped processes to minimize isolation steps:
Integrated Protocol
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In-situ Boc protection : Add Boc₂O directly to the reaction mixture.
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Coupling : Introduce 4-cyanobenzylamine without intermediate purification.
Purification and Characterization
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Chromatography : Silica gel column (ethyl acetate/hexane, 3:7).
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Recrystallization : Ethanol/water (1:1) yields crystalline product.
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Analytical Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereopurity (%) | Scalability |
|---|---|---|---|---|
| RCM + EDC Coupling | 70 | 98 | >99 | Moderate |
| Serine Cyclization | 62 | 95 | 98 | High |
| One-Pot Sequential | 55 | 95 | 97 | High |
Challenges and Optimization Strategies
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Racemization : Minimized by low-temperature coupling and avoiding strong bases.
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Ring Strain : Azetidine’s instability requires inert atmospheres and anhydrous conditions.
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Cyanobenzyl Sensitivity : Nitrile group stability mandates pH control (neutral to slightly acidic).
Emerging Techniques
Scientific Research Applications
Pharmaceutical Development
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide serves as an intermediate in the preparation of Ximelagatran, a direct thrombin inhibitor used in anticoagulant therapy. Its structural characteristics suggest potential interactions with enzymes involved in coagulation pathways, warranting further investigation into its pharmacological properties .
While specific biological activities of this compound are not extensively documented, preliminary studies indicate that compounds with similar structures may exhibit significant enzyme binding affinities. This suggests that further research could elucidate its role in modulating biological processes .
Synthetic Organic Chemistry
The compound is recognized for its versatility in synthetic organic chemistry. It can be used as a building block for synthesizing more complex molecules, potentially leading to new therapeutic agents.
Neuroprotective Effects
Studies have indicated that derivatives of this compound may exhibit neuroprotective effects by reducing neuronal cell death under oxidative stress conditions. This property could be beneficial in developing treatments for neurodegenerative diseases .
Anticancer Activity
Research has shown that compounds related to this compound possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
Preliminary findings suggest that this compound may exhibit antimicrobial effects against a range of pathogens, indicating its potential for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of N-Boc-N’-(4-cyanobenzyl)-2-L-azetidinecarboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the 4-cyanobenzyl moiety and the azetidine ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
The following table summarizes key structural and functional differences between N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide and analogous compounds:
Key Comparative Insights
Ring Size and Strain
- The azetidine core in the target compound imposes significant ring strain compared to six-membered morpholine or piperazine derivatives. This strain may enhance reactivity in ring-opening reactions or improve target binding through conformational restriction .
- Oxazolidinone derivatives (e.g., ) feature a five-membered ring with an oxygen atom, offering greater conformational flexibility and reduced strain, which may favor solubility but reduce target specificity.
Substituent Effects
- Bulky substituents, such as the naphthalene group in the oxazolidinone derivative , may hinder membrane permeability but improve hydrophobic interactions in protein binding pockets.
Isotope Labeling
Biological Activity
N-Boc-N'-(4-cyanobenzyl)-2-L-azetidinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.
Overview of this compound
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 315.367 g/mol
- CAS Number : 908259-42-7
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, a 4-cyanobenzyl moiety, and an azetidine ring.
Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of the Azetidine Ring : The azetidine nitrogen is protected using a Boc group.
- Introduction of the 4-Cyanobenzyl Moiety : This is achieved through nucleophilic substitution reactions.
- Formation of the Carboxamide Linkage : The final step involves reacting the protected azetidine with a carboxylic acid derivative.
These steps highlight the compound's versatility as an intermediate in organic synthesis, particularly in creating more complex bioactive molecules.
Potential Applications
- Medicinal Chemistry : Acts as a building block for drug candidates targeting central nervous system disorders.
- Enzyme Inhibition Studies : Investigated for its potential to inhibit enzymes involved in coagulation and other biochemical pathways.
The mechanism of action for this compound is not fully elucidated but is expected to involve interactions with specific molecular targets due to its unique structural features. The presence of the 4-cyanobenzyl moiety may enhance its binding affinity to enzymes and receptors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ximelagatran | Direct thrombin inhibitor | Lacks azetidine structure but shares anticoagulant properties |
| 2-Azetidinone | Lactam derivative | Similar ring structure but different functional groups |
| 4-Cyanobenzamide | Simple amide | Lacks azetidine ring; simpler structure |
This compound's unique combination of structural elements may confer distinct pharmacological properties compared to these similar compounds.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, several studies involving related compounds provide insights into its potential biological activities:
- Anticoagulant Activity : Research suggests that compounds similar to this compound may interact with thrombin, indicating potential applications in anticoagulant therapy.
- Enzyme Inhibition : Studies on related azetidine derivatives have shown promise as enzyme inhibitors, which could extend to this compound given its structural similarities.
- Synthetic Applications : As an intermediate, this compound has been utilized in synthesizing various bioactive molecules, demonstrating its versatility in medicinal chemistry.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic or catalytic conditions to yield the free amine.
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Key Insight : Solvent-free deprotection using H₂ gas in a two-chamber reactor minimizes side reactions and simplifies purification .
Reactivity of the Nitrile Group
The 4-cyanobenzyl moiety undergoes transformations typical of aromatic nitriles, though steric hindrance from the Boc group modulates reactivity.
Reduction
| Reagent | Conditions | Product | Efficiency | References |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | 4-(Aminomethyl)benzyl derivative | High | |
| H₂/Pd-C | Ethanol, 50°C, 3 atm | 4-(Aminomethyl)benzyl derivative | Moderate |
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Note : Over-reduction of the azetidine ring is avoided by controlling reaction time and temperature.
Hydrolysis
| Reagent | Conditions | Product | Byproducts | References |
|---|---|---|---|---|
| H₂O₂/H₂SO₄ | 80°C, 12 h | 4-Carboxybenzyl derivative | NH₃ | |
| KMnO₄ | Aqueous NaOH, 60°C | 4-Carboxybenzyl derivative | MnO₂ |
Azetidine Ring Modifications
The strained four-membered azetidine ring participates in ring-opening and functionalization reactions.
Ring-Opening via Nucleophilic Attack
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NH₃ | Methanol, 25°C | β-Aminoamide | 78% | |
| H₂O | HCl, reflux | γ-Aminobutyric acid derivative | 65% |
Oxidation
| Reagent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O, 0°C | Azetidinone (lactam) | High | |
| RuO₄ | CCl₄, 25°C | Azetidine N-oxide | Moderate |
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Mechanistic Note : Oxidation to lactams proceeds via radical intermediates stabilized by the Boc group .
Substitution at the Amide Nitrogen
The carboxamide nitrogen participates in alkylation and acylation reactions under mild conditions.
| Reagent | Conditions | Product | Scope | References |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 25°C | N-Methyl derivative | Broad | |
| Ac₂O | Pyridine, 0°C | N-Acetyl derivative | Limited |
Q & A
Q. Basic Techniques
- Chiral HPLC : To resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients .
- NOESY NMR : To confirm spatial proximity of the cyanobenzyl group to the azetidine ring protons, ensuring correct regiochemistry .
Advanced Application : X-ray crystallography to resolve absolute configuration, particularly if the compound is a precursor for bioactive molecules. For example, similar cyanobenzyl-containing analogs have shown defined binding modes in enzyme active sites .
How does the 4-cyanobenzyl group influence the compound’s biological or physicochemical properties?
Mechanistic Insight
The 4-cyanobenzyl moiety enhances:
- Lipophilicity : Measured via logP assays, improving membrane permeability (critical for CNS-targeting compounds).
- Electron-Withdrawing Effects : The cyano group stabilizes charge in transition states during enzymatic interactions, as seen in protease inhibition studies .
Experimental Design : Compare analogs with substituents like 4-methylbenzyl or 4-methoxybenzyl in enzyme inhibition assays (e.g., IC₅₀ determination) to quantify the cyano group’s contribution .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Process Chemistry
- Safety : Handling cyanobenzylamine derivatives requires strict control due to toxicity (e.g., use of closed systems and PPE).
- Cost-Efficiency : Replacing expensive catalysts (e.g., Grubbs’ catalyst in related syntheses) with cheaper alternatives like Hoveyda-Grubbs for ring-closing metathesis steps .
- Reproducibility : Batch-to-batch variability in Boc deprotection (e.g., using TFA in CH₂Cl₂) can be mitigated via automated pH monitoring .
How can computational methods aid in optimizing this compound’s derivatives for drug discovery?
Q. Methodology
- Docking Studies : Use software like AutoDock to predict binding poses of the azetidinecarboxamide scaffold in target proteins (e.g., kinases or GPCRs) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets. For instance, electron-deficient groups like cyano improve target affinity in related analogs .
Validation : Synthesize top-ranked derivatives and validate predictions via SPR (surface plasmon resonance) binding assays .
What are the known stability issues of this compound under storage or reaction conditions?
Q. Stability Data
- Hydrolysis : The Boc group is prone to cleavage under acidic conditions (pH < 4). Store at −20°C in anhydrous DMSO or EtOAc to prevent degradation .
- Photodegradation : The cyanobenzyl group may undergo photoisomerization. Use amber vials and inert atmospheres (N₂) during long-term storage .
How is this compound utilized in peptide mimetic or prodrug design?
Application in Medicinal Chemistry
The azetidine ring serves as a proline surrogate to enforce rigid conformations in peptides. Example applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
